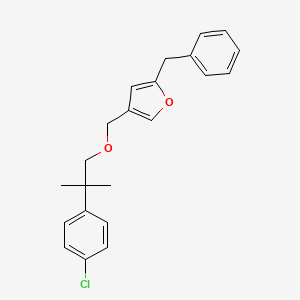
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is an organic compound that belongs to the class of furans Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst.
Attachment of the methylpropoxy group: This can be done through etherification reactions using 2-methylpropyl alcohol and appropriate reagents.
Addition of the phenylmethyl group: This step might involve a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the chlorophenyl group or other functional groups, leading to dechlorination or hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dechlorinated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Uses in the production of specialty chemicals, polymers, or materials with unique properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand, it might bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan, 2-(4-chlorophenyl)-: Similar structure but lacks the methylpropoxy and phenylmethyl groups.
Furan, 4-(phenylmethyl)-: Similar structure but lacks the chlorophenyl and methylpropoxy groups.
Furan, 2-(methylpropoxy)-: Similar structure but lacks the chlorophenyl and phenylmethyl groups.
Uniqueness
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenyl group, methylpropoxy group, and phenylmethyl group allows for diverse chemical reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
80843-64-7 |
|---|---|
Molekularformel |
C22H23ClO2 |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
2-benzyl-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]furan |
InChI |
InChI=1S/C22H23ClO2/c1-22(2,19-8-10-20(23)11-9-19)16-24-14-18-13-21(25-15-18)12-17-6-4-3-5-7-17/h3-11,13,15H,12,14,16H2,1-2H3 |
InChI-Schlüssel |
IAIBEAZJJXZPFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=COC(=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)


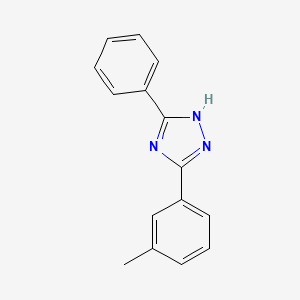
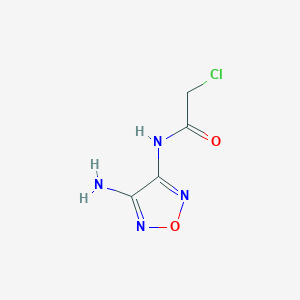
![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)
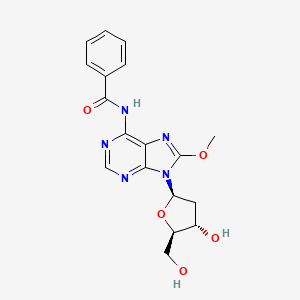
![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
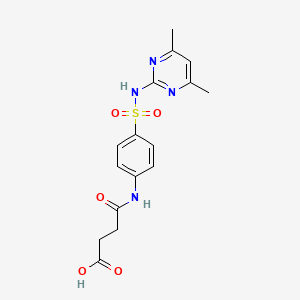
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
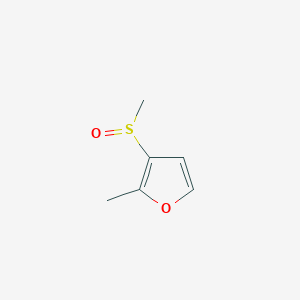
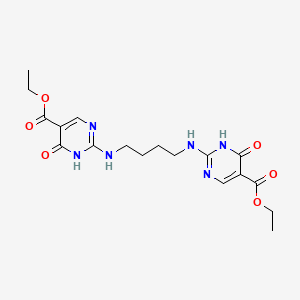
![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
